
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalenol core and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalenol Core: This step involves the cyclization of suitable precursors to form the naphthalenol structure.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the naphthalenol core.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (1R,2R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stereoselectivity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted naphthalenol derivatives.
Scientific Research Applications
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthalenol core may also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 2-(2-chlorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-Naphthalenol, 2-(2-fluorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a fluorophenoxy group.
1-Naphthalenol, 2-(2-iodophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with an iodophenoxy group.
Uniqueness
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
Properties
CAS No. |
439940-54-2 |
|---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
(1R,2R)-2-(2-bromophenoxy)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)18/h1-10,15-16,18H/t15-,16-/m1/s1 |
InChI Key |
IBPGBYDRZYCVJC-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)OC3=CC=CC=C3Br)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)OC3=CC=CC=C3Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)
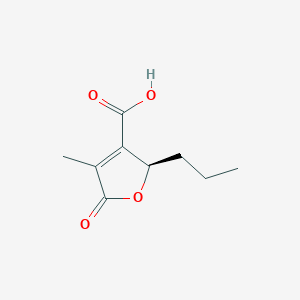
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
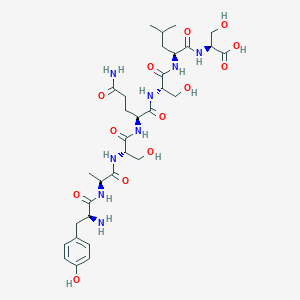
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

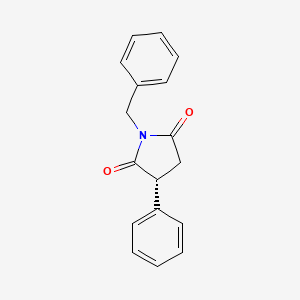
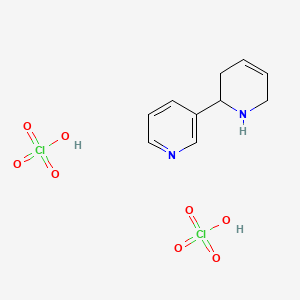
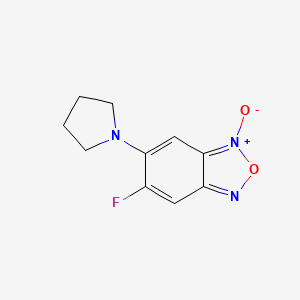

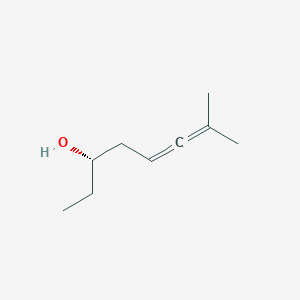
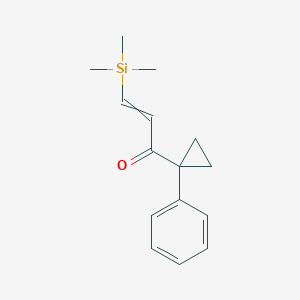
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
